3-(1-(benzo[d]thiazole-6-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one
Description
Properties
IUPAC Name |
3-[1-(1,3-benzothiazole-6-carbonyl)piperidin-4-yl]thieno[3,2-d]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2S2/c24-17(11-1-2-13-15(9-11)27-10-19-13)22-6-3-12(4-7-22)23-18(25)16-14(20-21-23)5-8-26-16/h1-2,5,8-10,12H,3-4,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXIHEIGJZXZWQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=C(C=CS3)N=N2)C(=O)C4=CC5=C(C=C4)N=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are yet to be identified. The compound is a derivative of benzimidazole, which is known to interact with various biological targets, including enzymes and receptors. .
Mode of Action
Benzimidazole derivatives are known to interact with their targets through various mechanisms, such as inhibition of enzyme activity or modulation of receptor function
Biological Activity
The compound 3-(1-(benzo[d]thiazole-6-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is a complex organic molecule that has garnered attention for its diverse biological activities. This article provides a detailed examination of its biological activity, synthesis, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound features several key structural components:
- Thieno[3,2-d][1,2,3]triazin : A fused heterocyclic system that contributes to the compound's biological properties.
- Benzo[d]thiazole : Known for its antimicrobial and anticancer activities.
- Piperidine : A common moiety in medicinal chemistry that enhances pharmacological properties.
The molecular formula and weight are approximately and 335.36 g/mol respectively. The presence of multiple nitrogen atoms within the triazine ring significantly influences its reactivity and biological interactions.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. For instance, studies have shown effectiveness against both Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound has been evaluated for its anticancer potential. In vitro assays demonstrated cytotoxic effects on several cancer cell lines, including those resistant to conventional therapies. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation .
Synthesis
The synthesis of this compound typically involves multi-step reactions:
- Formation of the thiazole ring : This may involve cyclization reactions using appropriate precursors.
- Piperidine attachment : The piperidine moiety is introduced through nucleophilic substitution.
- Final cyclization : Completing the triazine structure often requires specific conditions such as heat or catalysts to promote ring closure.
Case Study 1: Antimicrobial Evaluation
A study conducted on a series of triazine derivatives, including our compound of interest, revealed promising results against Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be as low as 5 µg/mL, indicating potent activity .
Case Study 2: Anticancer Activity
In a comparative study of various benzothiazole derivatives, our compound showed a significant reduction in cell viability in human breast cancer cells (MCF-7) with an IC50 value of 10 µM. Mechanistic studies suggested that it induces apoptosis via the mitochondrial pathway .
Research Findings Summary
| Activity Type | Target Organisms/Cells | IC50/MIC Values | Mechanism |
|---|---|---|---|
| Antimicrobial | E. coli | MIC = 5 µg/mL | Disruption of cell wall synthesis |
| Anticancer | MCF-7 (breast cancer) | IC50 = 10 µM | Induction of apoptosis |
Scientific Research Applications
Chemical Structure and Synthesis
The molecular formula of this compound is , with a molecular weight of approximately 419.5 g/mol. The compound features a triazole ring integrated with a benzo[d]thiazole moiety and a piperidine ring, contributing to its unique biological properties.
Biological Activities
Research has demonstrated that this compound exhibits significant antimicrobial and anticancer properties. Various studies have evaluated its efficacy against a range of pathogens and cancer cell lines, highlighting its potential as a therapeutic agent.
Antimicrobial Activity
The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance:
- It was tested against Staphylococcus aureus and Escherichia coli , demonstrating notable antibacterial activity.
- The antifungal properties were also assessed against strains like Aspergillus niger , indicating broad-spectrum antimicrobial potential.
Anticancer Properties
In vitro studies have indicated that the compound can inhibit the growth of several cancer cell lines. The mechanism of action may involve:
- Induction of apoptosis in cancer cells.
- Inhibition of specific pathways involved in cell proliferation.
Case Studies
Several case studies have documented the applications of this compound in scientific research:
- Antimicrobial Evaluation : A study conducted by Mahendrasinh et al. (2013) synthesized derivatives similar to this compound and evaluated their antimicrobial activities using the disc diffusion method. The results indicated promising antibacterial effects comparable to established antibiotics .
- Anticancer Research : Another study focused on the anticancer properties of related triazole derivatives, revealing that modifications to the structure could enhance cytotoxicity against various cancer cell lines .
Q & A
Q. Q1. What are the key challenges in synthesizing 3-(1-(benzo[d]thiazole-6-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one, and how can reaction conditions be optimized?
Methodological Answer:
- Core Synthesis: The compound’s thieno-triazinone and benzo-thiazole moieties require multi-step reactions, including cyclization (e.g., thiadiazole ring formation via POCl3-mediated reactions) and coupling steps (e.g., amide bond formation between piperidine and benzo-thiazole). Optimize solvent polarity (e.g., dioxane for high-temperature stability) and stoichiometry of coupling reagents like EDCI/HOBt to improve yield .
- Purification: Use silica gel chromatography with gradient elution (e.g., cyclohexane/ethyl acetate) to isolate intermediates. Confirm purity via HPLC (>95%) and characterize intermediates using -NMR and ESI-MS .
Q. Q2. Which spectroscopic techniques are critical for structural validation of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Assign - and -NMR peaks to confirm regiochemistry of the triazinone and benzo-thiazole rings. For example, the carbonyl resonance (C=O) in the benzo-thiazole moiety appears at ~165–170 ppm in -NMR .
- Mass Spectrometry (MS): Use high-resolution ESI-MS to verify molecular weight (e.g., calculated vs. observed mass accuracy <2 ppm).
- Infrared (IR) Spectroscopy: Identify key functional groups (e.g., C=O stretch at ~1700 cm, triazinone ring vibrations at ~1550 cm) .
Advanced Research Questions
Q. Q3. How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?
Methodological Answer:
- Analog Synthesis: Modify substituents on the piperidine (e.g., methyl vs. benzyl groups) or benzo-thiazole (e.g., halogen substitution) to assess impact on target binding. Use parallel synthesis to generate a library of analogs .
- Biological Assays: Screen analogs against relevant targets (e.g., kinases, tubulin) using fluorescence polarization for binding affinity or MTT assays for cytotoxicity. Compare IC values to establish SAR trends .
Q. Q4. How can contradictory bioactivity data (e.g., variable IC50_{50}50 across cell lines) be resolved?
Methodological Answer:
- Orthogonal Assays: Validate results using complementary methods (e.g., SPR for binding kinetics alongside cell-based assays).
- Metabolic Stability Testing: Assess compound stability in liver microsomes to rule out false negatives due to rapid degradation .
- Structural Analysis: Use X-ray crystallography or molecular docking to identify binding pose variations in different protein conformations .
Q. Q5. What computational strategies are effective for predicting this compound’s mechanism of action?
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Simulate interactions with proposed targets (e.g., tubulin) using software like GROMACS. Analyze binding free energy (MM-PBSA) to prioritize experimental validation .
- Pharmacophore Modeling: Generate 3D pharmacophore maps (e.g., using Schrödinger) to identify critical interactions (e.g., hydrogen bonding with Thr179 in tubulin) .
Q. Q6. How can researchers address low solubility during in vitro assays?
Methodological Answer:
- Formulation Optimization: Use co-solvents (e.g., DMSO:PEG 400, 1:4 v/v) or cyclodextrin-based solubilization. Confirm stability via UV-Vis spectroscopy over 24 hours .
- Prodrug Design: Introduce ionizable groups (e.g., phosphate esters) on the piperidine ring to enhance aqueous solubility without compromising activity .
Experimental Design & Data Analysis
Q. Q7. How should dose-response studies be structured to evaluate anticancer potential?
Methodological Answer:
- Dose Range: Test 8–10 concentrations (e.g., 0.1–100 µM) in triplicate across cancer cell lines (e.g., MCF-7, HeLa). Include positive controls (e.g., paclitaxel for tubulin inhibition).
- Data Normalization: Express viability as % relative to untreated cells. Fit data to a sigmoidal curve (Hill equation) using GraphPad Prism to calculate IC .
Q. Q8. What statistical methods are appropriate for analyzing bioactivity data with high variability?
Methodological Answer:
- ANOVA with Post-Hoc Tests: Compare means across treatment groups (e.g., Tukey’s test for multiple comparisons).
- Principal Component Analysis (PCA): Reduce dimensionality of multi-parametric data (e.g., IC, LogP, solubility) to identify dominant factors driving activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
